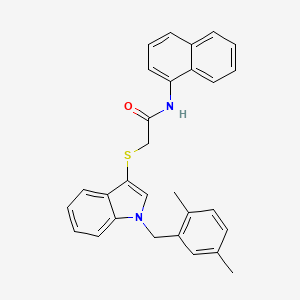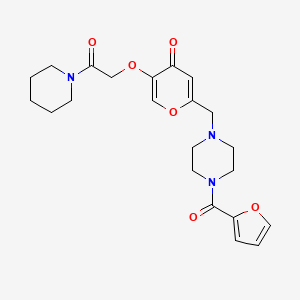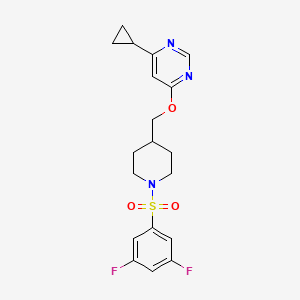
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as naphthalene-based acetamides and indole derivatives, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the one-step synthesis method reported for a naphthalene-based compound in paper indicates that such compounds can be synthesized efficiently. This method involves the reaction of naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of a base like K2CO3. Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring attached to an acetamide group. The indole moiety, as seen in the compound of interest, is a common structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The structural analysis of these compounds typically involves various spectroscopic techniques such as NMR and MS, as mentioned in paper .
Chemical Reactions Analysis
The chemical reactivity of such compounds often includes interactions with biological targets. For example, the hydroxamic acid-based inhibitor discussed in paper contains a metal-chelating hydroxamate group that potently inhibits aminopeptidase N, an enzyme involved in angiogenesis. This suggests that the compound may also interact with biological macromolecules through its thioacetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as hydroxamate, as in paper , or the quinolinone derivatives in paper , can significantly affect properties like solubility, stability, and the ability to cross biological membranes. These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents :
- Derivatives of a similar compound, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, were synthesized and found to exhibit significant antibacterial activity (Ramalingam, Ramesh & Sreenivasulu, 2019).
Biological Activity in Indole Derivatives :
- Indole derivatives, including those similar to the query compound, are essential in many natural and synthetic compounds with significant biological activity (Avdeenko, Konovalova & Yakymenko, 2020).
Anxiolytic Effects :
- A study on 2-oxyindolin-3-glyoxylic acid derivatives, closely related to the query compound, found significant potential for anxiolytic activity, indicating a similar potential for the query compound (Lutsenko, Bobyrev & Devyatkina, 2013).
Anti-Parkinson's Activity :
- Research on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed potential in anti-Parkinson's activity, suggesting a similar area of application for the query compound (Gomathy, Antony, Elango, Singh & Gowramma, 2012).
Anticancer Activities :
- A study on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide derivatives, similar in structure to the query compound, showed reasonable anticancer activity against various cancer types (Duran & Demirayak, 2012).
Anti-HIV Activity :
- Compounds like 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, which are structurally related to the query compound, were synthesized and screened for inhibitory activity against HIV-1 and HIV-2 (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri & Al-Masoudi, 2010).
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2OS/c1-20-14-15-21(2)23(16-20)17-31-18-28(25-11-5-6-13-27(25)31)33-19-29(32)30-26-12-7-9-22-8-3-4-10-24(22)26/h3-16,18H,17,19H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGQJDGFURBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)


![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)
![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)


![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)
![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)
![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)